N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves the reaction of 7-chloroquinoline with hydroxylamine. This reaction typically takes place under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Material: 7-chloroquinoline
Reagent: Hydroxylamine
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce 7-chloro-4-aminoquinoline.
Scientific Research Applications
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids in microorganisms, thereby inhibiting their growth . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: A closely related compound with similar biological activities.
Quinoline N-oxide: Another derivative with distinct chemical properties and applications.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
N-(7-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to the presence of both a chloro and a hydroxyamino group, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
13442-12-1 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.